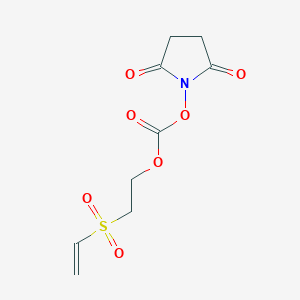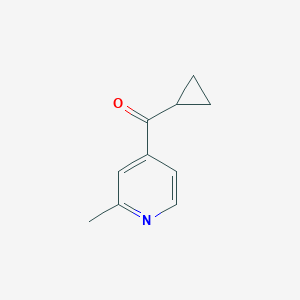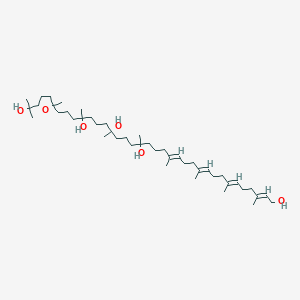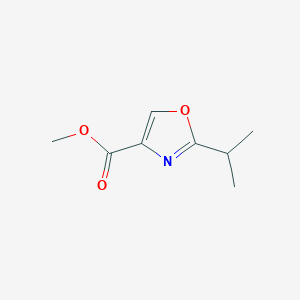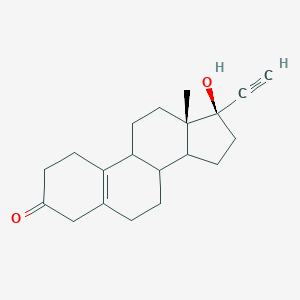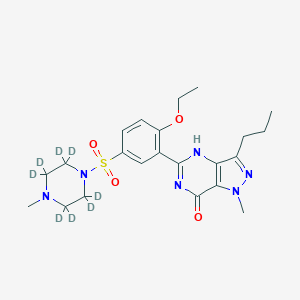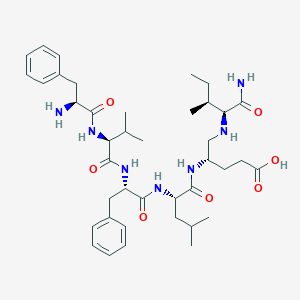
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide, commonly known as FVPLGIL-amide, is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of nine amino acid residues and has a molecular weight of 1061.2 g/mol. In
Wissenschaftliche Forschungsanwendungen
FVPLGIL-amide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, FVPLGIL-amide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of FVPLGIL-amide is not fully understood, but it is believed to involve disruption of the bacterial cell membrane and inhibition of cancer cell proliferation. FVPLGIL-amide has also been shown to interact with cellular receptors, leading to downstream signaling pathways that may contribute to its biological effects.
Biochemische Und Physiologische Effekte
FVPLGIL-amide has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, FVPLGIL-amide has been shown to stimulate insulin secretion and increase glucose uptake in pancreatic cells. It has also been shown to modulate the immune response, suggesting potential applications in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FVPLGIL-amide is its stability, making it a useful tool for studying biological processes. However, its high molecular weight and complex structure may limit its use in some experimental systems. Additionally, the cost of synthesizing FVPLGIL-amide can be prohibitive for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on FVPLGIL-amide. One area of interest is the development of FVPLGIL-amide-based therapies for bacterial infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FVPLGIL-amide and its potential applications in other areas, such as diabetes and immunotherapy. Finally, the development of more efficient and cost-effective synthesis methods for FVPLGIL-amide could facilitate its use in a wider range of research applications.
Synthesemethoden
FVPLGIL-amide can be synthesized using solid-phase peptide synthesis (SPPS) methodology. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Eigenschaften
CAS-Nummer |
152017-02-2 |
|---|---|
Produktname |
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Molekularformel |
C40H61N7O7 |
Molekulargewicht |
752 g/mol |
IUPAC-Name |
(4S)-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H61N7O7/c1-7-26(6)35(36(42)50)43-23-29(18-19-33(48)49)44-38(52)31(20-24(2)3)45-39(53)32(22-28-16-12-9-13-17-28)46-40(54)34(25(4)5)47-37(51)30(41)21-27-14-10-8-11-15-27/h8-17,24-26,29-32,34-35,43H,7,18-23,41H2,1-6H3,(H2,42,50)(H,44,52)(H,45,53)(H,46,54)(H,47,51)(H,48,49)/t26-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI-Schlüssel |
HOWQLLQUJPNZDI-LWVFPSBSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Andere CAS-Nummern |
152017-02-2 |
Synonyme |
BI-LA-398 Phe-Val-Phe-psi(Ch2NH)-Leu-Glu-Ile amide phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



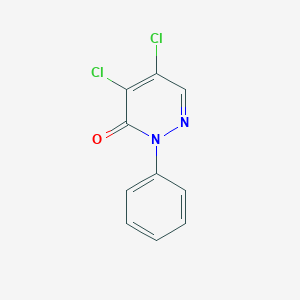
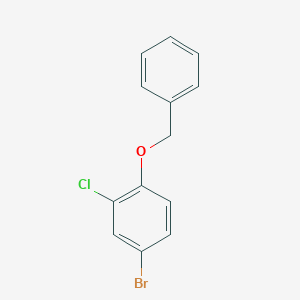
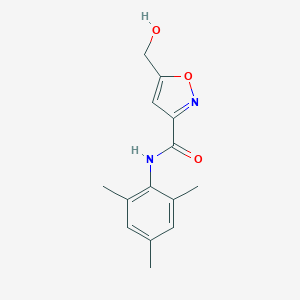
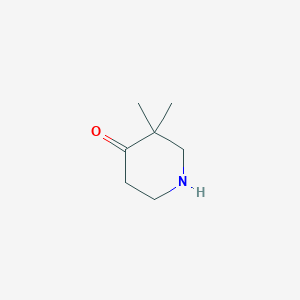
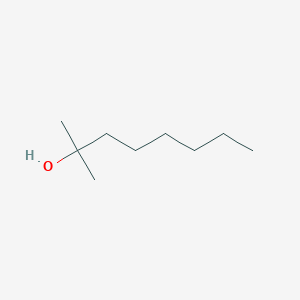
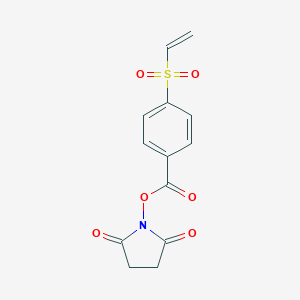
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
